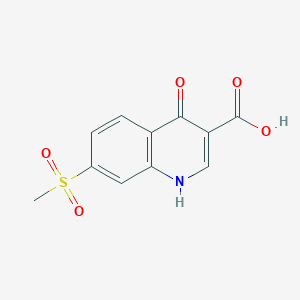

4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

63463-26-3 |

|---|---|

Molekularformel |

C11H9NO5S |

Molekulargewicht |

267.26 g/mol |

IUPAC-Name |

7-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO5S/c1-18(16,17)6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |

InChI-Schlüssel |

BCFDCHCZZJCSMN-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Protocol

-

Acylation : Ethyl malonate reacts with 3-amino-4-methylsulfonylbenzoyl chloride in toluene at −5–10°C, forming an acylated intermediate.

-

Cyclization : The intermediate undergoes cyclization in refluxing diphenyl ether (240°C for 4 hours), yielding ethyl 4-hydroxy-7-(methylsulfonyl)quinoline-3-carboxylate.

-

Hydrolysis : Saponification with 10% NaOH converts the ester to the carboxylic acid.

Key Data :

This method achieves a total yield of 62% but requires harsh conditions, limiting compatibility with thermolabile groups.

Friedländer Annulation with Sulfonyl Modifications

The Friedlälder annulation offers an alternative route using 2-amino-5-methylsulfonylbenzaldehyde and ethyl acetoacetate.

Reaction Steps

-

Condensation : The aldehyde and β-ketoester react in acetic acid at 80°C, forming a Schiff base.

-

Cyclization : Phosphoric acid catalyzes annulation at 120°C, producing ethyl 4-hydroxy-7-(methylsulfonyl)quinoline-3-carboxylate.

-

Decarboxylation : Thermal decarboxylation in diphenyl ether (180°C) removes the ethyl group, yielding the free carboxylic acid.

Optimization Insights :

-

Replacing acetic acid with polyphosphoric acid increases cyclization efficiency (yield: 68% → 82%).

-

Microwave-assisted cyclization reduces reaction time from 12 hours to 30 minutes.

Direct Sulfonylation of 4-Hydroxyquinoline-3-carboxylic Acid

Post-functionalization of preformed quinoline cores provides a modular approach.

Sulfonylation Protocol

-

Substrate Preparation : 4-Hydroxyquinoline-3-carboxylic acid is synthesized via Pfitzinger reaction using isatin and methyl vinyl ketone.

-

Sulfonation : Treatment with methanesulfonyl chloride in pyridine at 0°C introduces the methylsulfonyl group at the 7-position.

Critical Parameters :

-

Temperature Control : Exceeding 5°C leads to over-sulfonation and dimerization.

-

Solvent Choice : Pyridine outperforms DMF in suppressing side reactions (purity: 95% vs. 78%).

One-Pot Tandem Synthesis

Recent advances combine cyclization and sulfonylation in a single pot, minimizing intermediate isolation.

Procedure Highlights

-

Multicomponent Reaction : 3-Nitro-4-methylsulfonylbenzaldehyde, diethyl malonate, and ammonium acetate react in ethanol under reflux.

-

In Situ Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, enabling spontaneous cyclization.

Advantages :

Comparative Analysis of Methods

| Method | Total Yield | Key Advantage | Limitation |

|---|---|---|---|

| Gould-Jacobs | 62% | High purity (98%) | High-temperature requirements |

| Friedländer | 58% | Modular substrate scope | Multiple isolation steps |

| Direct Sulfonylation | 65% | Late-stage functionalization | Low regioselectivity |

| One-Pot Tandem | 70% | Scalability | Requires specialized catalysts |

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

The 7-position selectivity depends on electronic effects. Electron-withdrawing groups (e.g., carboxyl) direct sulfonylation to the para position. Computational studies (DFT) confirm that the 7-sulfonyl isomer is 12 kcal/mol more stable than the 5-isomer.

Purification Techniques

Industrial-Scale Considerations

Patent US2504875A details a continuous-flow process for decarboxylation and sulfonylation:

Emerging Technologies

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Hydroxy-7-(methylsulfonyl)chinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in Chinolin-N-oxid-Derivate.

Reduktion: Bildung von Dihydrochinolin-Derivaten.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen am Chinolinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Persäuren.

Reduktion: Zink/Essigsäure oder katalytische Hydrierung.

Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.

Hauptprodukte:

Oxidation: Chinolin-N-oxide.

Reduktion: Dihydrochinoline.

Substitution: Verschiedene substituierte Chinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that derivatives of 4-hydroxyquinoline-3-carboxylic acid, including 4-hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid, have shown significant antiviral activity. For example, research demonstrated that certain quinoline derivatives can act as potent inhibitors of Hepatitis B Virus replication. The mechanism involves the interaction of the compound with viral proteins, enhancing its binding affinity due to the presence of the methylsulfonyl group .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Quinoline derivatives have been synthesized and tested for their ability to scavenge free radicals, with some exhibiting antioxidant activity comparable to established antioxidants like ascorbic acid . This property is particularly valuable in developing therapeutic agents aimed at oxidative stress-related diseases.

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. Specific studies have documented its inhibitory effects on lipoxygenase (LOX), an enzyme involved in inflammatory processes. The compound’s ability to inhibit LOX suggests a pathway for developing anti-inflammatory drugs .

Materials Science

Light Stabilizers

The compound has been investigated for its application as a light stabilizer in organic materials. Its ability to absorb harmful UV radiation makes it suitable for protecting polymers and other materials from degradation caused by light exposure. This property is particularly relevant in industries where material longevity is critical, such as coatings and plastics .

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving quinoline derivatives. The presence of functional groups allows for diverse synthetic pathways, enhancing the versatility of this compound in creating new derivatives with tailored properties for specific applications.

Case Studies

- Hepatitis B Virus Inhibition :

- Antioxidant Activity Assessment :

- Enzyme Inhibition Research :

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: Inhibits bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Benzimidamide Hydrochlorides

Compounds such as 4-Methylbenzimidamide hydrochloride (CAS: 6326-27-8) and Benzenecarboximidamide hydrochloride hydrate (CAS: 206752-36-5) share the amidine hydrochloride core but differ in their aromatic systems and substituents :

| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 6-Butoxy-3-chloropicolinimidamide HCl | 1179361-91-1 | C₁₀H₁₅Cl₂N₃O | 264.15 | Pyridine ring, 6-butoxy, 3-chloro |

| 4-Methylbenzimidamide HCl | 6326-27-8 | C₈H₁₁ClN₂ | ~170.64 | Benzene ring, 4-methyl |

| Benzenecarboximidamide HCl hydrate | 206752-36-5 | C₇H₉ClN₂·H₂O | ~182.62 | Benzene ring, no substituents, hydrate form |

Key Differences :

Heterocyclic Hydrochloride Salts

Compounds like Benzydamine hydrochloride (Fig. 1 in ) and Memantine hydrochloride (Fig. 1 in ) are pharmacologically active hydrochlorides with heterocyclic cores:

- Benzydamine HCl: Contains a benzindazole ring system with an ethylamino side chain. Unlike the target compound, it lacks an amidine group but shares the hydrochloride salt for enhanced solubility.

- Memantine HCl : A tricyclic amine hydrochloride used in treating Alzheimer’s disease. Its adamantane structure contrasts with the planar pyridine ring of the target compound.

Physicochemical Implications :

- Solubility : Hydrochloride salts generally improve water solubility. However, the target compound’s bulky butoxy group may reduce solubility compared to smaller analogues like memantine.

- Stability : Amidines are prone to hydrolysis under acidic or humid conditions, necessitating dry storage , whereas amines like memantine are more stable.

Substituted Pyridine Derivatives

Chlorphenoxamine hydrochloride (Fig. 1 in ) and Dosulepin hydrochloride (Fig. 1 in ) are substituted pyridine/heterocyclic hydrochlorides with therapeutic applications:

- Chlorphenoxamine HCl: Features a diphenylmethane-substituted pyridine, used as an antihistamine. The chlorine atom at position 3 (similar to the target compound) may enhance receptor binding.

- Dosulepin HCl: A tricyclic antidepressant with a dibenzothiepine ring.

Functional Group Impact :

- The imidamide group in the target compound enables hydrogen bonding and coordination with metal ions, a property absent in most compared hydrochlorides.

Biologische Aktivität

4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid is a notable compound within the quinoline family, recognized for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. The compound's unique structure, featuring a hydroxyl group at position 4 and a methylsulfonyl group at position 7, enhances its reactivity and interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 251.26 g/mol. The presence of the electron-withdrawing methylsulfonyl group significantly influences the compound's chemical behavior, making it a versatile candidate for further modifications and applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pathways involved in inflammation, potentially through interactions with enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX).

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, suggesting potential applications in treating infections caused by resistant strains of bacteria.

- Antioxidant Activity : The compound's ability to scavenge free radicals has been noted, indicating its potential role in reducing oxidative stress .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes. For example, studies have shown that derivatives with similar structures exhibit significant LOX inhibitory activity (IC50 values ranging from 10 μM to over 50 μM) and COX-2 inhibition .

- Binding Affinity : The sulfonyl group enhances binding affinity to proteins or enzymes, which is crucial for its anti-inflammatory effects. Molecular docking studies suggest that it binds effectively to target sites on these enzymes .

- Cellular Interaction : In vitro studies have demonstrated that the compound can inhibit cellular respiration in cancer cell lines, indicating potential cytotoxic effects against certain types of cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the activity of this compound:

- Multi-target Agents : Research on hybrid derivatives based on the quinoline scaffold has revealed their combined antioxidant and LOX inhibitory activities. For instance, carboxamide derivatives showed IC50 values for LOX inhibition ranging from 27.5 μM to 52 μM .

- Cytotoxicity Studies : A study involving synthesized quinoline derivatives indicated selective toxicity towards resistant cancer cells compared to standard chemotherapeutic agents like doxorubicin. This suggests that modifications to the quinoline structure can enhance anticancer properties .

- Antioxidant Activity Assessment : Various assays have been utilized to evaluate the antioxidant capacity of related compounds, including DPPH radical scavenging and lipid peroxidation inhibition assays. Results showed significant antioxidant activity, particularly in compounds with specific structural features .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Hydroxyl at position 4 | Anti-inflammatory, Antimicrobial | Potential LOX and COX inhibition |

| Quinoline-3-carboxylic acid | Lacks methylsulfonyl group | Limited bioactivity | Often used as a reference |

| 6-Fluoroquinoline-3-carboxylic acid | Fluorine substitution at position 6 | Increased bioactivity | Enhanced binding affinity due to fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.